molecular formula C20H22N4O4 B2518127 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2097896-72-3

3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2518127
CAS No.: 2097896-72-3
M. Wt: 382.42
InChI Key: ODTQSMRIPJNIBB-UHFFFAOYSA-N
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Description

3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to a class of molecules known for their diverse applications in pharmaceutical and chemical research. This compound features a complex structure, integrating multiple functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process involving specific reactants and conditions. The general synthetic route includes:

  • Formation of the benzo[d]oxazol-2(3H)-one core: : This involves cyclization reactions, often starting from suitable aromatic precursors.

  • Attachment of the piperidine moiety: : This step typically requires nucleophilic substitution reactions, using halogenated intermediates.

  • Introduction of the 4,6-dimethylpyrimidin-2-yl group: : This is achieved through further nucleophilic substitutions or coupling reactions, facilitated by appropriate catalysts and solvents.

Industrial Production Methods: On an industrial scale, the production method would be optimized to improve yield and cost-efficiency. Key considerations include:

  • Use of high-purity reactants to minimize side reactions.

  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.

  • Implementation of continuous flow reactors to enhance reaction rates and product consistency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one undergoes a variety of chemical reactions, including:

  • Oxidation: : Conversion to oxo or hydroxyl derivatives.

  • Reduction: : Formation of reduced piperidine or oxazole rings.

  • Substitution: : Halogenation, alkylation, and acylation at specific positions on the aromatic rings.

  • Coupling Reactions: : Formation of larger bi- or poly-cyclic structures through Suzuki or Heck couplings.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Alkyl halides, acyl chlorides, halogenating agents like N-bromosuccinimide (NBS).

  • Coupling Catalysts: : Palladium (Pd) catalysts, nickel (Ni) complexes.

Major Products Formed:
  • Oxidation typically yields oxo derivatives.

  • Reduction may result in dihydro-compounds.

  • Substitution leads to a variety of substituted derivatives depending on the reagents used.

  • Coupling reactions produce bi-cyclic or multi-ring systems.

Scientific Research Applications

3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has a multitude of applications in scientific research:

Chemistry:
  • Used as an intermediate in the synthesis of complex organic molecules.

  • Investigated for its reactivity and stability under various conditions.

Biology:
  • Studied for its potential as a bioactive molecule in drug design.

  • Evaluated for binding affinity to specific biological targets.

Medicine:
  • Potential therapeutic applications in treating diseases due to its pharmacological properties.

  • Investigated for anti-inflammatory, anti-cancer, and anti-viral activities.

Industry:
  • Utilized in the development of new materials with specific electronic or optical properties.

  • Explored for use in agrochemicals for enhancing crop protection.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects is complex and multifaceted:

  • Binding to Enzymes: : It can inhibit or modulate the activity of specific enzymes involved in metabolic pathways.

  • Interaction with Receptors: : It may act on cell surface receptors, influencing signal transduction pathways.

  • Intracellular Pathways: : It can affect intracellular signaling cascades, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: : Similar structure with a thiazole ring instead of an oxazole.

  • 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]imidazol-2(3H)-one: : Similar structure with an imidazole ring.

  • 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-4(3H)-one: : Different substitution pattern on the oxazole ring.

Uniqueness: The distinct feature of 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is its specific substitution pattern and the presence of both oxazole and piperidine rings, which confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

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Properties

IUPAC Name

3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13-10-14(2)22-19(21-13)27-15-6-5-9-23(11-15)18(25)12-24-16-7-3-4-8-17(16)28-20(24)26/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTQSMRIPJNIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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